molecular formula C16H19N5O B2628767 N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide CAS No. 1797223-13-2

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide

Cat. No. B2628767
CAS RN: 1797223-13-2
M. Wt: 297.362
InChI Key: YSZIEHNOXWZZLN-UHFFFAOYSA-N
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Description

“N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide” is a chemical compound that belongs to the class of pyrimidine derivatives . Pyrimidine derivatives have been found to exhibit significant biological activities, including anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrimidine ring and a piperidine ring . The dihedral angles between the piperidine and pyrimidine rings can vary .

Scientific Research Applications

Anticancer Applications

  • A series of novel piperidine derivatives demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting potential as anticancer agents due to their ability to block the formation of blood vessels and interact with DNA (Kambappa et al., 2017).
  • Another study evaluated the antitumor activity of 4-aminopiperidine derivatives, highlighting their potential in cancer therapy as low molecular weight Hsp70 inhibitors (Aldobaev et al., 2021).

Antimicrobial Applications

  • Pyrimidine-incorporated Schiff bases of isoniazid were synthesized and showed good antimicrobial and antituberculosis activity, suggesting their potential in the treatment of bacterial and fungal infections (Soni & Patel, 2017).
  • Novel triazole derivatives incorporating the pyrimidine structure exhibited significant antimicrobial activity, further emphasizing the compound's potential in addressing microbial resistance (Desai, Makwana, & Senta, 2016).

Enzyme Inhibition and Other Applications

  • The compound and its derivatives have been explored for their inhibitory effects on various enzymes, including dipeptidyl peptidase IV, suggesting a role in the treatment of diseases like type 2 diabetes (Sharma et al., 2012).
  • In addition to pharmacological applications, certain derivatives have been synthesized for potential use in corrosion inhibition, highlighting the versatility of this chemical framework (Kaya et al., 2016).

Future Directions

The future directions for the research and development of “N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide” and similar compounds include the design and synthesis of novel derivatives with enhanced biological activities . These compounds could potentially be developed into potent anti-tubercular agents .

Mechanism of Action

Target of Action

The primary target of the compound N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide is tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and are implicated in many disease states .

Mode of Action

This compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the enzymatic activity of the tyrosine kinases, thereby disrupting the signal transduction pathways they regulate .

Biochemical Pathways

The inhibition of tyrosine kinases by this compound affects various biochemical pathways. For instance, it can block the formation of blood vessels in vivo in the chick chorioallantoic membrane (CAM) model . This suggests that the compound may exert anti-angiogenic effects, disrupting the growth of new blood vessels, which is a crucial process in the growth and metastasis of tumors .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of tyrosine kinases. By inhibiting these enzymes, the compound disrupts numerous cellular processes regulated by tyrosine kinase signaling pathways. This includes the inhibition of angiogenesis, as evidenced by the compound’s ability to block the formation of blood vessels in the CAM model . Additionally, the compound has been shown to exhibit DNA cleavage activities , suggesting potential cytotoxic effects.

properties

IUPAC Name

N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c22-16(13-4-7-17-8-5-13)19-12-14-18-9-6-15(20-14)21-10-2-1-3-11-21/h4-9H,1-3,10-12H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZIEHNOXWZZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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